molecular formula C17H18N2O3 B5535751 N,N'-[(3-phenoxyphenyl)methylene]diacetamide

N,N'-[(3-phenoxyphenyl)methylene]diacetamide

Cat. No. B5535751
M. Wt: 298.34 g/mol
InChI Key: RZZHDBWYNCFZOX-UHFFFAOYSA-N
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Description

N,N'-[(3-phenoxyphenyl)methylene]diacetamide, commonly known as PPDA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPDA is a derivative of acetanilide, and its chemical structure consists of two acetamide groups attached to a phenoxyphenyl group through a methylene bridge.

Scientific Research Applications

Pharmacophoric Group Design

This compound is utilized in the targeted design of molecules with biological activity. The amide bonds in diacetamides are crucial functional moieties in many pharmaceuticals. They often act as model compounds that are biochemically significant and involved in hydrogen bonding with diverse substrates .

Flavin Receptor Studies

N,N’-[(3-phenoxyphenyl)methylene]diacetamide, due to its properties of hydrogen bond donation and acceptance, is used as a flavin receptor. This application is significant in the study of biochemical pathways where flavins play a critical role .

Anticancer Activity

The introduction of sterically hindered phenol fragments into biologically active substances can increase their activity and decrease toxicity. Compounds containing sterically hindered phenol fragments, like N,N’-[(3-phenoxyphenyl)methylene]diacetamide, have shown anticancer activities, making them potential candidates for drug development .

Synthesis of Binuclear Complexes

This compound is known to form binuclear complexes with diphenyltin(IV) dithiocarbamate, which exhibit anticancer activity in vitro against cancer cell lines such as HepG2 hepatocellular human carcinoma. This suggests its potential use in the synthesis of chemotherapeutic agents .

Antimicrobial and Antibacterial Studies

N,N’-[(3-phenoxyphenyl)methylene]diacetamide has been used in the synthesis of metal complexes that possess wide biological applications, including antimicrobial and antibacterial activities. These studies are essential for the development of new antibiotics and treatments for bacterial infections .

properties

IUPAC Name

N-[acetamido-(3-phenoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12(20)18-17(19-13(2)21)14-7-6-10-16(11-14)22-15-8-4-3-5-9-15/h3-11,17H,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZHDBWYNCFZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC(=CC=C1)OC2=CC=CC=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-[(3-phenoxyphenyl)methanediyl]diacetamide

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